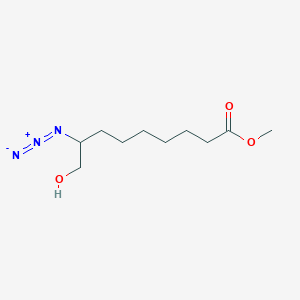![molecular formula C28H29ClN2O2 B14144631 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one CAS No. 378758-71-5](/img/structure/B14144631.png)
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a propan-2-ylphenoxy pentyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the Propan-2-ylphenoxy Pentyl Side Chain: This step involves the reaction of the quinazolinone intermediate with 4-(propan-2-yl)phenol and a suitable alkylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-3-{5-[4-(methyl)phenoxy]pentyl}quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-{5-[4-(ethyl)phenoxy]pentyl}quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-3-{5-[4-(butyl)phenoxy]pentyl}quinazolin-4(3H)-one
Uniqueness
2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group in the phenoxy side chain differentiates it from other similar compounds and may contribute to its unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
378758-71-5 |
|---|---|
Formule moléculaire |
C28H29ClN2O2 |
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[5-(4-propan-2-ylphenoxy)pentyl]quinazolin-4-one |
InChI |
InChI=1S/C28H29ClN2O2/c1-20(2)21-12-16-24(17-13-21)33-19-7-3-6-18-31-27(22-10-14-23(29)15-11-22)30-26-9-5-4-8-25(26)28(31)32/h4-5,8-17,20H,3,6-7,18-19H2,1-2H3 |
Clé InChI |
ORBRDFHHUDSGCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)

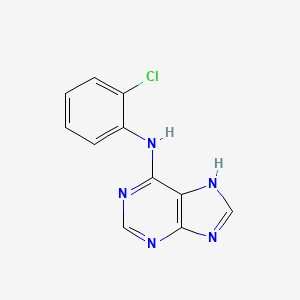
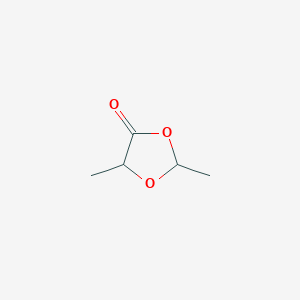
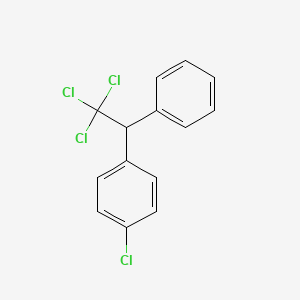
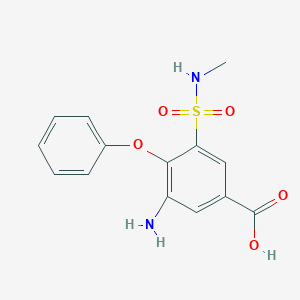
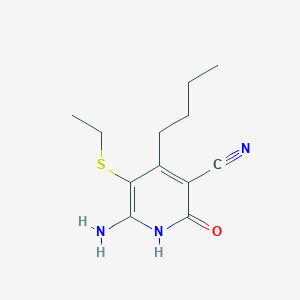

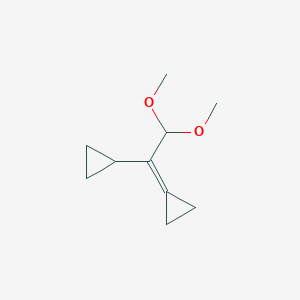
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
